6-(6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-E][1,3]benzodioxol-8(6H)-one
Description
Properties
IUPAC Name |
6-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGYMKDQCDOMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859402 | |
| Record name | 6-(6-Methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
This method builds the isoquinoline core through acid-catalyzed condensation of phenethylamine derivatives with aldehydes.
- Formation of Tetrahydroisoquinoline:
$$ \text{Dopamine derivative} + \text{Methylglyoxal} \xrightarrow{\text{HCl}} \text{6-Methyltetrahydroisoquinoline} $$ - Benzodioxole Ring Formation:
Cyclization with a furan-1,3-dioxole precursor under oxidative conditions.
- Stereoselectivity: The (5S,6R) configuration requires chiral auxiliaries or asymmetric catalysis.
- Yield: 12–18% overall yield due to multiple steps.
Modular Assembly of Fragments
A stepwise approach connects pre-formed isoquinoline and benzodioxole moieties.
- Isoquinoline Synthesis:
- Bischler-Napieralski reaction to form the 6-methyltetrahydroisoquinoline core.
- Benzodioxole Coupling:
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Natural Extraction | Low | High | Limited | Moderate |
| Pictet-Spengler | Moderate | Moderate | Challenging | High |
| Modular Synthesis | High | High | Feasible | Low |
Critical Research Findings
- Stereochemical Control: The (5S,6R) configuration is essential for GABAA receptor binding. Racemic mixtures show reduced activity.
- Derivatization Potential: Quaternization of the tertiary amine (e.g., bicuculline methiodide) enhances water solubility for pharmacological studies.
Chemical Reactions Analysis
Types of Reactions: Bicuculline undergoes various chemical reactions, including:
Oxidation: Bicuculline can be oxidized to form different derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups on bicuculline, potentially changing its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the bicuculline molecule, allowing for the creation of analogs with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome.
Major Products: The major products formed from these reactions include various bicuculline derivatives, each with unique chemical and biological properties. These derivatives are often used to study the structure-activity relationship of bicuculline and its analogs.
Scientific Research Applications
Bicuculline has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the structure and function of GABA receptors.
Biology: Helps in understanding the role of GABA in neurotransmission and its effects on neuronal activity.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety.
Industry: Utilized in the development of new pharmacological agents targeting GABA receptors.
Mechanism of Action
Bicuculline exerts its effects by blocking the action of GABA at the GABA A receptors, which are ligand-gated ion channels responsible for the inhibitory effects of GABA in the central nervous system . By inhibiting these receptors, bicuculline reduces the inhibitory influence of GABA, leading to increased neuronal excitability. This mechanism is particularly useful in research to study the effects of reduced GABAergic inhibition on neuronal activity and behavior .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues of Bicuculline
The following table summarizes key structural and functional differences between Bicuculline and its analogues:
Functional Comparisons
Bicuculline vs. Noscapine
- Structural Differences: Bicuculline contains a furo[3,4-E]benzodioxol-8-one system, while Noscapine has an isobenzofuran-1(3H)-one core with 6,7-dimethoxy substitutions . Noscapine’s IUPAC name includes a (3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-...] configuration, emphasizing stereochemical divergence .
- Mechanistic Differences: Bicuculline targets GABAergic signaling, whereas Noscapine binds tubulin, altering microtubule dynamics to arrest mitosis in cancer cells . Noscapine derivatives (e.g., brominated analogues) show enhanced water solubility and antiproliferative activity in melanoma models, unlike Bicuculline .
Bicuculline vs. 7,8-Dihydro-1,3-dioxolo[4,5-g]isoquinolin-5(6H)-one
- The latter lacks the fused furobenzodioxole ring, reducing structural complexity and likely diminishing receptor-binding affinity .
Bicuculline vs. 6-Benzoyl-5-(3,4,5-trimethoxyphenyl)-...isoquinoline
Biological Activity
The compound 6-(6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-E][1,3]benzodioxol-8(6H)-one is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties as well as its potential applications in pharmacology.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- CAS Number : 51254-35-4
Biological Activity Overview
The biological activities of this compound have been studied in various contexts. Key areas of interest include:
- Antimicrobial Activity
- Anticancer Activity
- Cytotoxicity
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to This compound exhibit significant antimicrobial properties.
Case Study: Nigritanine
A related compound, Nigritanine , was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 128 µM for S. aureus, demonstrating potent antibacterial properties without significant cytotoxic effects on mammalian cells .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Nigritanine | 128 | Staphylococcus aureus |
| Harmane | 30 | E. coli |
Anticancer Activity
The anticancer potential of similar compounds has also been explored. For instance, studies on G-quadruplex-targeting chemotypes have shown that certain derivatives can selectively inhibit cancer cell proliferation while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Table: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Chelidonine | HeLa | 15 | High |
| Bulbocapnine | MCF7 | 20 | Moderate |
Cytotoxicity Assessment
Cytotoxicity studies are essential for assessing the safety profile of any new compound. In vitro studies indicate that the tested compounds exhibit low toxicity towards human keratinocytes and red blood cells at therapeutic concentrations.
Cytotoxicity Results
| Compound | Cell Type | Viability (%) at 100 µM |
|---|---|---|
| Nigritanine | Human Keratinocytes | 92 |
| Harmane | Red Blood Cells | 95 |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis provides insights into how structural modifications can enhance biological activity. For example, the presence of methoxy groups and the tetrahydroisoquinoline scaffold have been linked to increased antimicrobial potency and reduced cytotoxicity.
Q & A
Q. What synthetic strategies are optimal for the preparation of 6-(6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-E][1,3]benzodioxol-8(6H)-one?
- Methodological Answer : The compound’s synthesis involves multi-step cyclization and functionalization of tetrahydroisoquinoline and benzodioxolane precursors. A reductive cyclization approach using palladium catalysts (e.g., PdCl₂(PPh₃)₂) with formic acid derivatives as CO surrogates is recommended, as demonstrated in analogous alkaloid syntheses . Reaction optimization should focus on molar ratios (e.g., 1:1.2 for nitroarenes to formic acid derivatives) and temperature gradients (80–120°C) to enhance yield and purity. For example, a related compound achieved 76.3% yield under similar conditions .
Q. How can spectroscopic techniques (NMR, IR, GCMS) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign signals based on coupling constants (e.g., δ 3.89–7.83 ppm in CDCl₃ for aromatic protons) and compare with structurally related compounds like hydrastine derivatives .
- IR Spectroscopy : Key stretches include νmax ~1705 cm⁻¹ (ketone C=O) and ~1600–1515 cm⁻¹ (aromatic C=C), critical for verifying the benzodioxol-8-one moiety .
- GCMS/EI-HRMS : Monitor molecular ion peaks (e.g., m/z 383.39 for C21H21NO6 analogs) and resolve discrepancies between calculated and observed masses using isotopic pattern analysis .
Q. What catalytic systems are effective for introducing the methyl group at position 6 of the tetrahydroisoquinoline core?
- Methodological Answer : Methylation of the tetrahydroisoquinoline precursor can be achieved via reductive amination using NaBH₃CN or Pd/C-H₂ systems. For regioselectivity, steric effects must be controlled by adjusting solvent polarity (e.g., THF vs. MeOH) and reaction time (12–24 hrs) . Evidence from hydrastine synthesis shows that 6-methyl selectivity is enhanced under acidic conditions (pH 4–6) .
Advanced Research Questions
Q. How can stereochemical challenges in the furo[3,4-E]benzodioxol-8(6H)-one moiety be resolved during synthesis?
- Methodological Answer : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) is recommended to separate enantiomers. For example, hydrastine derivatives with similar stereocenters were resolved using a Chiralpak AD-H column with hexane/isopropanol (90:10) . X-ray crystallography of intermediates (e.g., 5aR,8aR configurations) can also validate absolute stereochemistry .
Q. What in silico approaches are suitable for predicting the compound’s logP, solubility, and bioavailability?
- Methodological Answer : Use Crippen and McGowan methods to estimate logP (e.g., ~2.09) and mcvol (~150.31 ml/mol) based on fragment contributions . Molecular dynamics simulations (e.g., GROMACS) can model solubility in polar aprotic solvents like DMSO. For bioavailability, predict membrane permeability via PAMPA assays, leveraging data from benzo[d]dioxole analogs .
Q. How can contradictory spectral data (e.g., EI-HRMS deviations) be troubleshooted during characterization?
- Methodological Answer : Discrepancies between theoretical and observed masses (e.g., Δm/z > 0.5) may arise from isotopic impurities or adduct formation. Perform high-resolution MS with ESI+ mode to reduce fragmentation. Cross-validate with 13C-NMR DEPT-135 to confirm carbon counts, as demonstrated in benzofuran-3-carboxylate studies .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (25–40°C, 60–75% RH) with HPLC monitoring. For pH-sensitive degradation (e.g., hydrolysis of the dioxolane ring), buffer systems (pH 3–7.4) and lyophilization are advised. Data from sesamolin analogs suggest that storage at -20°C in amber vials extends shelf life .
Data Contradiction Analysis
Q. How to address inconsistencies in reported yields for similar compounds across literature?
- Methodological Answer : Variability often stems from differences in catalyst loading (e.g., 1–5 mol% Pd) or workup procedures (e.g., column chromatography vs. recrystallization). Replicate experiments using standardized protocols (e.g., 3.9 g scale, 76.3% yield) and document purity via GCMS (e.g., 100% purity with 2% isomer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
